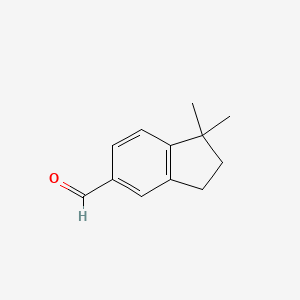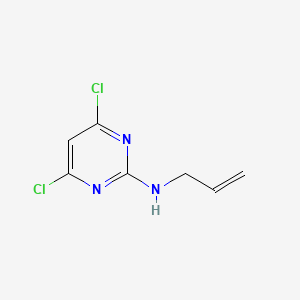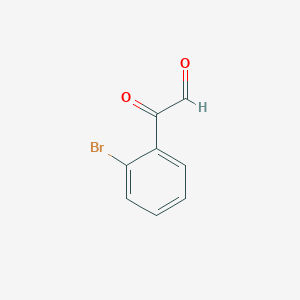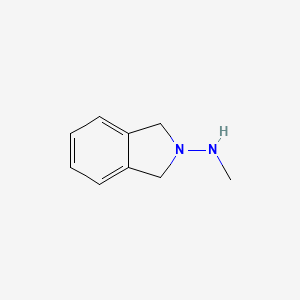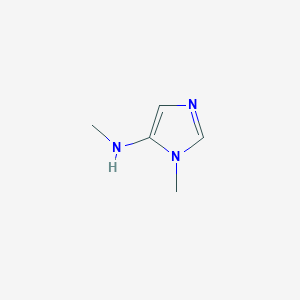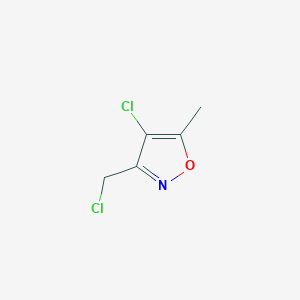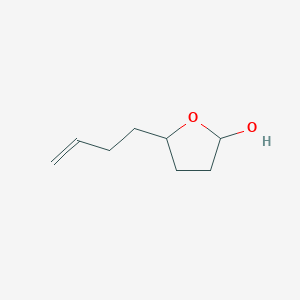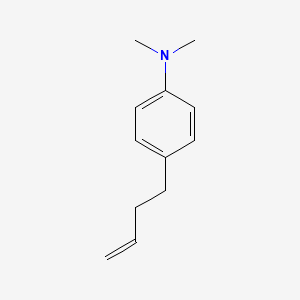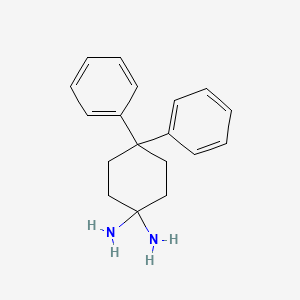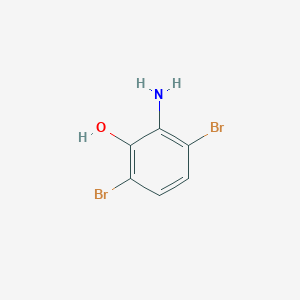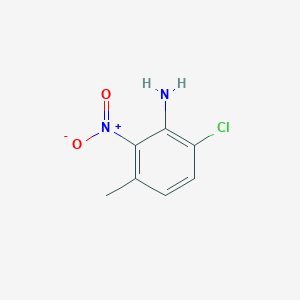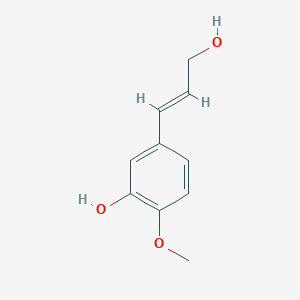
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Overview
Description
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol, also known as HPEMP, is a phenolic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HPEMP is a derivative of eugenol, which is commonly found in essential oils of various plants, such as clove, cinnamon, and bay leaf.
Scientific Research Applications
Electrochemical Detection of DNA
A study by Šimonová et al. (2014) investigated 4-Hydroxy-3-methoxyphenyl (MOP) groups as potential new oxidizable labels for electrochemical detection of DNA. The study demonstrated that MOP is a useful oxidizable DNA label offering independent detection of the modified DNA. This suggests potential applications in DNA analysis and detection technologies (Šimonová et al., 2014).
Aldose Reductase Inhibitory Activity
Chatzopoulou et al. (2011) explored the effect of methoxy-substitution on aldose reductase inhibitory activity. They found that certain methoxyphenol derivatives could serve as potent inhibitors, suggesting their potential in addressing long-term complications of diabetes (Chatzopoulou et al., 2011).
Synthetic Chemistry Applications
Liu et al. (2019) developed a silver-mediated reaction involving 2-ethynyl-3-(1-hydroxyprop-2-yn-1-yl)phenols. This reaction demonstrates the synthetic versatility of such compounds in creating valuable substituted benzofuran- and indole-pyrroles, which could be crucial in pharmaceutical and chemical synthesis (Liu et al., 2019).
Catalysis and Oxidation Reactions
Ghorbanloo and Alamooti (2017) investigated a molybdenum(VI) complex with a related ligand for oxidation of primary alcohols and hydrocarbons. Their findings indicate the potential of such compounds in catalysis, particularly in oxidation reactions (Ghorbanloo & Alamooti, 2017).
Medicinal Applications
Kumar et al. (2019) analyzed the medicinal activities of Tephrosia purpurea, which contains 4-(3-hydroxyprop-1-enyl)-2-methoxyphenol. Their study highlighted the antioxidant, anti-diabetic, and anti-inflammatory potential of these compounds, suggesting their usefulness in developing new medicinal therapies (Kumar et al., 2019).
properties
IUPAC Name |
5-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYQTTPTUBTOOF-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



